N,N-Dimethyloctylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63928. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

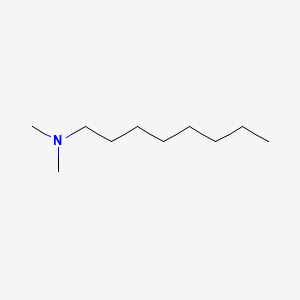

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKAOOAFEFCDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2016-50-4 (hydrochloride), 88442-24-4 (phosphate) | |

| Record name | Octyldimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2036299 | |

| Record name | N,N-Dimethyloctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Octanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7378-99-6 | |

| Record name | Dimethyloctylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7378-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyldimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyloctylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyloctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(octyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLDIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20N7H7X4SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of N,N-Dimethyloctylamine

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyloctylamine (DMOA) is a tertiary amine with a variety of applications, including as a chemical intermediate, a catalyst in polyurethane foam production, and an epoxy curing agent.[1] Its molecular structure, featuring an eight-carbon alkyl chain and a dimethylamino group, imparts specific physicochemical characteristics that are critical to its function and application, particularly in contexts relevant to drug development and material science.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₂₃N | |

| Molecular Weight | 157.30 g/mol | [2][3][4] |

| CAS Number | 7378-99-6 | [2][5] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Melting Point | -57 °C | [2][5] |

| Boiling Point | 195 °C | at 1013 hPa |

| Density | 0.765 g/cm³ | at 20 °C[2] |

| 0.765 g/mL | at 25 °C[8][9] | |

| Flash Point | 69 °C (156.2 °F) | Closed cup[2][3] |

| Vapor Pressure | 0.88 hPa (0.66 mmHg) | at 20 °C[5] |

| 1.066 hPa (0.8 mmHg) | at 25 °C[2] | |

| Vapor Density | 5.4 (vs. air) | [8] |

| Refractive Index | 1.4243 | at 20 °C, n/D[2][5] |

| Water Solubility | Slightly soluble / Partly miscible | [1][6][8][10] |

| LogP (Octanol/Water) | 2.17 | at 21 °C[8] |

| pKa | 9.86 ± 0.28 | Predicted[8] |

Experimental Protocols for Key Physicochemical Properties

Accurate determination of physicochemical properties is paramount for the application and safety of chemical compounds. Standardized methodologies ensure reproducibility and comparability of data.

1. Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a key indicator of a liquid's volatility. For small sample volumes, a micro-boiling point or micro-reflux determination is a precise method.[11]

-

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, a stable equilibrium exists between the liquid and vapor phases, observable as a constant temperature during reflux.[11][12]

-

Apparatus: A small test tube, a heating block or Thiele tube, a thermometer with its bulb positioned in the vapor phase above the liquid, and a magnetic stirrer.

-

Procedure:

-

Approximately 0.5 mL of this compound is placed in the test tube with a small stir bar.

-

The apparatus is assembled with the thermometer bulb positioned about 1 cm above the liquid's surface.

-

The sample is heated gently while stirring.

-

The temperature is recorded when the liquid is observed to be gently boiling and a "reflux ring" of condensing vapor is stable and in contact with the thermometer bulb. This stable temperature is the boiling point.[11]

-

2. Determination of Density

Density is a fundamental physical property, defined as mass per unit volume.

-

Principle: The mass of a precisely known volume of the liquid is measured at a controlled temperature.

-

Apparatus: A pycnometer (a flask with a specific, calibrated volume), a high-precision analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is weighed precisely.

-

The pycnometer is filled with this compound and placed in a water bath at a specified temperature (e.g., 20°C) until thermal equilibrium is reached.

-

The volume is adjusted exactly to the pycnometer's calibration mark, and the exterior is cleaned and dried.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the calibrated volume of the pycnometer.

-

3. Determination of n-Octanol/Water Partition Coefficient (LogP) by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the "gold standard" for its determination.[13][14][15]

-

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The LogP is the base-10 logarithm of the ratio of the compound's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.[14]

-

Apparatus: Volumetric flasks, separatory funnel or vials, mechanical shaker, centrifuge, and an analytical instrument to measure concentration (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

Pre-saturation: n-octanol and a suitable aqueous buffer (e.g., PBS pH 7.4) are shaken together for 24 hours to ensure mutual saturation, after which the phases are separated.[15]

-

Partitioning: A known amount of this compound is dissolved in the pre-saturated n-octanol. This solution is then mixed with a specific volume of the pre-saturated aqueous buffer.

-

Equilibration: The mixture is agitated (shaken) until equilibrium is reached (typically for several hours).[13]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique.[14]

-

Calculation: LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[16]

-

Workflow and Data Relationship Visualization

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physicochemical characterization of this compound.

References

- 1. nama-group.com [nama-group.com]

- 2. This compound for synthesis 7378-99-6 [sigmaaldrich.com]

- 3. This compound for synthesis 7378-99-6 [sigmaaldrich.com]

- 4. Dimethyloctylamine | C10H23N | CID 16224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Page loading... [guidechem.com]

- 7. Dimethyloctylamine, 98% (7378-99-6) - Dimethyloctylamine, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 8. This compound | 7378-99-6 [chemicalbook.com]

- 9. This compound 95 7378-99-6 [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of N,N-Dimethyloctylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyloctylamine, a tertiary amine with the chemical formula C₁₀H₂₃N, is a versatile building block and intermediate in the synthesis of a wide range of specialty chemicals.[1][2] Its applications span from the production of surfactants and quaternary ammonium (B1175870) compounds to its use as a catalyst and corrosion inhibitor.[1] In the pharmaceutical and drug development sector, it can be employed as an ion-pairing agent in chromatography.[3] This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, offering detailed experimental protocols and quantitative data to support researchers and chemical development professionals.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, each with its own advantages and considerations. The most common methods include reductive amination, direct alkylation, the Eschweiler-Clarke reaction, and catalytic amination of alcohols.

Reductive Amination of Octanal (B89490) with Dimethylamine (B145610)

Reductive amination is a widely used method for forming amines from carbonyl compounds. In this case, octanal is reacted with dimethylamine in the presence of a reducing agent to yield this compound.

Reaction: CH₃(CH₂)₆CHO + (CH₃)₂NH + [H] → CH₃(CH₂)₇N(CH₃)₂ + H₂O

Experimental Protocol:

A general procedure for the reductive amination of an aldehyde with a secondary amine using a borohydride (B1222165) reagent is as follows:

-

Imine Formation: In a round-bottom flask, dissolve octanal (1.0 equivalent) and a solution of dimethylamine (1.2-2.0 equivalents, e.g., 2.0 M in THF) in a suitable aprotic solvent such as dichloromethane (B109758) or 1,2-dichloroethane.

-

Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the intermediate enamine or iminium ion.

-

Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) portion-wise. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[4]

| Parameter | Value |

| Starting Materials | Octanal, Dimethylamine |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | Dichloromethane or 1,2-dichloroethane |

| Reaction Temperature | Room Temperature |

| Typical Yield | >90% (general reductive amination) |

| Purity | Dependent on purification |

Logical Workflow for Reductive Amination:

Direct Alkylation of Dimethylamine with an Octyl Halide

This method involves the nucleophilic substitution of a halide from an octyl halide (e.g., 1-bromooctane) by dimethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

Reaction: CH₃(CH₂)₇Br + (CH₃)₂NH + Base → CH₃(CH₂)₇N(CH₃)₂ + Base·HBr

Experimental Protocol:

A general procedure for the synthesis of a tertiary amine via direct alkylation is as follows:

-

In a pressure vessel, combine 1-bromooctane (B94149) (1.0 equivalent) with an excess of dimethylamine (e.g., a 40% aqueous solution or a solution in a suitable solvent).

-

Add a base such as sodium carbonate or potassium carbonate to the mixture.

-

The vessel is sealed and heated to a temperature typically ranging from 80-120°C for several hours.

-

The reaction progress is monitored by GC-MS.

-

After cooling, the reaction mixture is partitioned between an organic solvent (e.g., diethyl ether) and water.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt.

-

The solvent is removed by distillation to give the crude product.

| Parameter | Value |

| Starting Materials | 1-Bromooctane, Dimethylamine |

| Base | Sodium Carbonate or Potassium Carbonate |

| Reaction Temperature | 80-120°C |

| Typical Yield | Moderate to good, risk of quaternary salt formation |

| Purity | Requires purification to remove byproducts |

Logical Workflow for Direct Alkylation:

Eschweiler-Clarke Reaction with Octylamine (B49996)

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde (B43269).[5][6] Starting with octylamine, this reaction provides a direct route to this compound.[7][8] A significant advantage of this method is that it does not produce quaternary ammonium salts.[6]

Reaction: CH₃(CH₂)₇NH₂ + 2 CH₂O + 2 HCOOH → CH₃(CH₂)₇N(CH₃)₂ + 2 CO₂ + 2 H₂O

Experimental Protocol:

-

To octylamine (1.0 equivalent) in a round-bottom flask, add an excess of formic acid (e.g., 2.2 equivalents or more).

-

Add an excess of aqueous formaldehyde solution (37%) (e.g., 2.2 equivalents or more).

-

The reaction mixture is heated, typically to around 80-100°C, for several hours (e.g., 18 hours), often with a reflux condenser.[7][9] The reaction is complete when the evolution of carbon dioxide ceases.

-

After cooling, the mixture is made basic by the addition of a strong base like sodium hydroxide.

-

The product is then extracted with an organic solvent.

-

The organic extract is washed, dried, and the solvent is evaporated to yield the crude this compound.[7]

| Parameter | Value |

| Starting Materials | Octylamine, Formaldehyde, Formic Acid |

| Reaction Temperature | 80-100°C[9] |

| Reaction Time | ~18 hours[7] |

| Typical Yield | High (>80%)[9] |

| Purity | Generally high, requires basic workup |

Logical Workflow for Eschweiler-Clarke Reaction:

Catalytic Amination of 1-Octanol (B28484) with Dimethylamine

The direct amination of alcohols with amines over a heterogeneous catalyst is an industrially important and atom-economical method.[10] This process typically requires high temperatures and pressures.

Reaction: CH₃(CH₂)₇OH + (CH₃)₂NH --(Catalyst)--> CH₃(CH₂)₇N(CH₃)₂ + H₂O

Experimental Protocol (Industrial Process Example):

-

A solution of 1-octanol and a suitable catalyst (e.g., a copper-nickel based catalyst) are charged into a high-pressure reactor.[11]

-

The reactor is pressurized with hydrogen and dimethylamine.

-

The reaction is carried out at elevated temperatures (e.g., 180-230°C) and pressures.[11]

-

Water, a byproduct of the reaction, is continuously removed.

-

The reaction is monitored by GC analysis.[11]

-

Upon completion, the catalyst is filtered off, and the crude product is purified by distillation.[11]

| Parameter | Value |

| Starting Materials | 1-Octanol, Dimethylamine |

| Catalyst | Copper-Nickel based[11] |

| Reaction Temperature | 180-230°C[11] |

| Reaction Pressure | Atmospheric to 30 atm[11] |

| Typical Yield | High (industrially optimized) |

| Purity | High after distillation |

Logical Workflow for Catalytic Amination:

Purification of this compound

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Common impurities include unreacted starting materials, byproducts such as primary and secondary amines, and in the case of direct alkylation, quaternary ammonium salts.

Fractional Distillation

Fractional distillation is a primary method for purifying liquid compounds on a larger scale, separating components based on differences in their boiling points.[12] Given that this compound has a boiling point of approximately 195°C, it is well-suited for this technique.[13] For heat-sensitive compounds or to lower the required temperature, distillation can be performed under reduced pressure.[14]

Experimental Protocol:

-

The crude this compound is placed in a round-bottom flask with a stir bar.

-

A fractional distillation apparatus, including a fractionating column (e.g., Vigreux), a condenser, and a receiving flask, is assembled.[12]

-

The system is heated gently. For compounds with high boiling points, a heating mantle is appropriate.

-

Fractions are collected based on their boiling points. Lower boiling impurities will distill first.

-

The fraction corresponding to the boiling point of this compound (195°C at atmospheric pressure) is collected.[13] The temperature should remain constant during the collection of the pure fraction.[12]

-

For vacuum distillation, the pressure is reduced using a vacuum pump, and the boiling points of the components will be significantly lower.[14]

| Parameter | Value |

| Apparatus | Fractional distillation setup |

| Boiling Point (atm) | 195°C[13] |

| Pressure | Atmospheric or Reduced |

| Purity Achievable | High (>99%) |

Logical Workflow for Fractional Distillation:

Column Chromatography

Column chromatography is a versatile technique for purifying compounds on a laboratory scale.[15] For amines, which are basic, special considerations are necessary when using silica (B1680970) gel, which is acidic.[3]

Experimental Protocol:

-

Stationary Phase Selection: While silica gel can be used, it may require the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent to prevent tailing.[16] Alternatively, basic alumina (B75360) or amine-functionalized silica can be used for better results.[3][16]

-

Column Packing: The chosen adsorbent is packed into a column as a slurry in the initial eluent.

-

Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the column.

-

Elution: A solvent system of appropriate polarity is used to elute the compounds. A gradient of increasing polarity (e.g., from hexane (B92381) to ethyl acetate) is often employed.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure this compound are combined, and the solvent is removed to yield the purified product.

| Parameter | Value |

| Stationary Phase | Silica gel (with triethylamine), Alumina, or Amine-functionalized silica[3][16] |

| Mobile Phase | Hexane/Ethyl Acetate with triethylamine, or other suitable solvent systems |

| Analysis | Thin Layer Chromatography (TLC) |

| Purity Achievable | Very High |

Logical Workflow for Column Chromatography:

Liquid-Liquid Extraction (Acid-Base Extraction)

This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. By adjusting the pH of an aqueous solution, the amine can be selectively moved between an aqueous and an organic phase.

Experimental Protocol:

-

Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether).

-

Acidic Wash: Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated to form a water-soluble ammonium salt and move into the aqueous layer, while neutral impurities remain in the organic layer.[17]

-

Separate the aqueous layer.

-

Basification: Make the aqueous layer basic (pH > 10) by adding a strong base like NaOH. This deprotonates the ammonium salt, regenerating the water-insoluble free amine.[17]

-

Back-Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent.

-

The organic layer now contains the purified this compound. It can be washed with brine, dried, and the solvent evaporated.

| Parameter | Value |

| Principle | pH-dependent solubility of the amine |

| Reagents | Dilute HCl, NaOH, Organic Solvent |

| Purity Achievable | Good for removing neutral and acidic impurities |

Logical Workflow for Liquid-Liquid Extraction:

Conclusion

The synthesis and purification of this compound can be achieved through various reliable methods. The choice of synthesis route will depend on factors such as the availability of starting materials, desired scale, and economic considerations. For laboratory-scale synthesis, the Eschweiler-Clarke reaction offers a high-yielding and clean reaction. For industrial-scale production, catalytic amination of 1-octanol is often preferred due to its atom economy. Proper purification is crucial to obtain this compound of high purity, with fractional distillation being suitable for large quantities and column chromatography or liquid-liquid extraction being effective for smaller scales and for the removal of specific types of impurities. The detailed protocols and workflows provided in this guide serve as a valuable resource for chemists and researchers in the synthesis and handling of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. biotage.com [biotage.com]

- 4. scienceforums.net [scienceforums.net]

- 5. name-reaction.com [name-reaction.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N,N-Dimethylamine Derivatives [organic-chemistry.org]

- 11. US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine - Google Patents [patents.google.com]

- 12. Purification [chem.rochester.edu]

- 13. This compound | 7378-99-6 [chemicalbook.com]

- 14. Purification [chem.rochester.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. biotage.com [biotage.com]

- 17. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to the Molecular Structure and Conformation of N,N-Dimethyloctylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyloctylamine is a tertiary amine with significant industrial applications, primarily owing to its amphiphilic nature. This document provides a comprehensive overview of its molecular structure, conformational possibilities, and physicochemical properties. While direct interactions with specific biological signaling pathways are not extensively documented in publicly available literature, this guide discusses its potential biological interactions based on its chemical characteristics. Furthermore, it outlines standard experimental protocols for its characterization, offering a valuable resource for researchers in chemistry and drug development.

Molecular Structure and Properties

This compound is an organic compound belonging to the class of trialkylamines.[1] Its structure features an eight-carbon alkyl chain (an octyl group) attached to a nitrogen atom, which is also bonded to two methyl groups.[2] This structure imparts both lipophilic (the octyl chain) and hydrophilic (the polar amine group) characteristics, making it an amphiphilic molecule.[3]

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | N,N-dimethyloctan-1-amine[4] |

| Synonyms | N,N-Dimethyl-n-octylamine, Octyldimethylamine, DMOA[5][6] |

| CAS Number | 7378-99-6[5] |

| Molecular Formula | C10H23N[3][5] |

| Molecular Weight | 157.30 g/mol [4] |

| SMILES | CCCCCCCCN(C)C[4] |

| InChI Key | UQKAOOAFEFCDGT-UHFFFAOYSA-N[5] |

| Physicochemical Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Melting Point | -57 °C[7][8] |

| Boiling Point | 195 °C[7][8] |

| Density | 0.765 g/mL at 25 °C[7][8] |

| Refractive Index | n20/D 1.424[7][8] |

| Solubility | Slightly soluble in water, miscible with most organic solvents[2] |

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of its n-octyl chain. The long alkyl chain is not rigid and can adopt numerous conformations in space due to the free rotation around the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The most stable conformation for an open-chain alkane is the 'zigzag' form, which corresponds to an anti conformation at all C-C bonds, where the substituents are positioned opposite to each other (dihedral angle of 180°).[9][10] This arrangement minimizes steric strain.[9][10]

However, rotation around the C-C bonds can lead to gauche conformations, where the substituents are staggered but adjacent to each other (dihedral angle of approximately 60°).[5][6] Gauche conformations are generally higher in energy than anti conformations due to steric hindrance between the alkyl groups.[5][9] The molecule will exist as an equilibrium mixture of these conformers, with the anti-conformation being the most populated.

The diagram below illustrates the basic concept of anti and gauche conformations in a butane (B89635) molecule, which is a fundamental model for understanding the conformational behavior of the octyl chain in this compound.

Caption: Energy profile of butane conformers.

Potential Biological Interactions and Role in Drug Development

Currently, there is a lack of specific studies detailing the interaction of this compound with defined biological signaling pathways. Its primary applications are in industrial settings as a surfactant precursor, corrosion inhibitor, and intermediate in the synthesis of quaternary ammonium (B1175870) compounds.[2]

However, for drug development professionals, its structural features suggest potential areas of interest:

-

Membrane Interaction: Due to its amphiphilic nature, this compound has the potential to interact with cell membranes. The lipophilic octyl chain can intercalate into the lipid bilayer, while the polar amine headgroup remains at the aqueous interface. This property is the basis for the antimicrobial activity of many quaternary ammonium compounds derived from it.

-

Tertiary Amine Functionality: The tertiary amine group is a common feature in many active pharmaceutical ingredients. It can act as a proton acceptor at physiological pH, influencing the molecule's charge, solubility, and ability to interact with biological targets such as receptors and enzymes.

-

Drug Delivery: The surfactant properties of molecules like this compound and its derivatives are relevant in drug formulation and delivery. They can be used to solubilize poorly water-soluble drugs and enhance their absorption.

The following diagram illustrates the logical flow from the synthesis of this compound to its applications, including its potential role in areas relevant to drug development.

Caption: Synthesis and applications of this compound.

Experimental Protocols for Characterization

The characterization of this compound and similar long-chain amines typically involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. The protons on the carbon adjacent to the nitrogen will be deshielded and typically appear in the 2-3 ppm range.[7] As a tertiary amine, there will be no N-H proton signal.[2][7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons bonded to the nitrogen atom will be deshielded compared to the other carbons in the alkyl chain.[7]

Protocol Outline:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the identification and purity assessment of volatile compounds like this compound.

-

Gas Chromatography (GC): The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property of the compound.

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that can be used for identification. For amines, a characteristic fragmentation is α-cleavage.[7] The molecular ion peak will have an odd mass, which is indicative of a molecule containing an odd number of nitrogen atoms.[7]

Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to ensure good separation.

-

MS Analysis: Acquire mass spectra in electron ionization (EI) mode.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum by identifying the molecular ion and characteristic fragment ions to confirm the structure.

The following diagram outlines a general workflow for the characterization of this compound.

Caption: Experimental workflow for characterization.

Conclusion

This compound is a molecule with a well-defined structure and predictable conformational behavior based on the principles of organic chemistry. Its amphiphilic nature drives its industrial applications and suggests potential, though currently underexplored, interactions with biological systems, particularly cell membranes. For researchers in drug development, understanding the physicochemical properties and characterization of such molecules is fundamental for their potential application in drug formulation and as scaffolds for the synthesis of new chemical entities. The experimental protocols outlined provide a solid foundation for the analysis and quality control of this compound in a research setting. Further investigation into the specific biological activities of this and related long-chain tertiary amines is warranted to fully explore their potential in the pharmaceutical sciences.

References

- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 2. fiveable.me [fiveable.me]

- 3. h-brs.de [h-brs.de]

- 4. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. Furman Chemistry 120: Organic / Gauche and Anti Conformers [furmanchm120.pbworks.com]

- 7. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N,N-Dimethyloctylamine (CAS 7378-99-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for N,N-Dimethyloctylamine, identified by CAS number 7378-99-6.

Chemical Identity and Physical Properties

This compound is a tertiary amine with the molecular formula C10H23N.[1] It is also known by other names including N-Octyldimethylamine, 1-(Dimethylamino)octane, and Adma 8.[2][3] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic amine-like or fishy odor.[4] It is slightly soluble in water but miscible with most organic solvents.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C10H23N | [2][3] |

| Molecular Weight | 157.30 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Odor | Faint, fishy or amine-like | [4] |

| Melting Point | -57 °C | [2][6] |

| Boiling Point | 195 °C | [2][6] |

| Density | 0.765 g/mL at 25 °C | [2][6] |

| Vapor Pressure | 0.8 mmHg at 25 °C | [2] |

| Vapor Density | 5.4 (vs air) | [2] |

| Refractive Index | n20/D 1.424 | [2] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [2] |

| Water Solubility | Slightly soluble | [4][6] |

| LogP | 2.17 at 21 °C | [6] |

Synthesis

The synthesis of this compound is typically achieved through two primary methods:

-

Reductive Alkylation: This process involves the reaction of dimethylamine (B145610) with octyl aldehyde.

-

Alkylation of Dimethylamine: This method uses octyl halides to alkylate dimethylamine under basic conditions, often facilitated by a phase-transfer catalyst in a polar solvent at elevated temperatures.[4]

A general workflow for the synthesis of this compound via alkylation is depicted below.

Caption: General workflow for the synthesis of this compound.

Core Applications

This compound is a versatile chemical intermediate and functional compound with a range of applications in research and industry.

A primary use of this compound is as an intermediate in the production of other chemicals, most notably quaternary ammonium (B1175870) compounds.[1][4][6] These resulting compounds have broad applications as surfactants, biocides, and phase-transfer catalysts.

This compound serves as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase ion-pair chromatography (RP-IPC).[2][7] It is added to the mobile phase to form neutral ion pairs with charged analytes, thereby improving their retention and separation on nonpolar stationary phases.[7] This technique is valuable for the analysis of acidic and basic pharmaceutical compounds.[2][7]

The mechanism of action as an ion-pairing agent in HPLC can be summarized as follows:

Caption: Mechanism of this compound as an ion-pairing agent in HPLC.

This tertiary amine functions as a catalyst in various organic synthesis reactions, facilitating the formation of desired products.[4] It can act as a base due to the lone pair of electrons on the nitrogen atom.[7]

This compound is utilized in the formulation of surfactants and emulsifiers.[4] Its molecular structure, comprising a hydrophilic dimethylamino head group and a hydrophobic octyl tail, allows it to reduce surface tension. This property is leveraged in products such as personal care items.[4]

In the oil and gas industry, this compound is employed as a corrosion inhibitor.[4] It forms a protective film on metal surfaces, preventing corrosive substances from coming into contact with the metal.[4]

Research has indicated that this compound possesses antimicrobial properties, specifically fungistatic capabilities.[7] It is produced by soil microbes as a volatile organic compound (VOC) that contributes to the inhibition of fungal growth.[7]

Experimental Protocols

While specific, detailed experimental protocols are proprietary to individual research labs and manufacturers, the general methodologies for its application in chromatography are well-established.

General Protocol for Ion-Pair Chromatography using this compound:

-

Mobile Phase Preparation:

-

Prepare the aqueous component of the mobile phase (e.g., a buffer of a specific pH).

-

Add this compound as the ion-pairing agent to the aqueous component at a predetermined concentration. The concentration may need to be optimized for the specific analysis.

-

Mix with the organic modifier (e.g., acetonitrile (B52724) or methanol) to achieve the desired mobile phase composition.

-

Filter and degas the final mobile phase.

-

-

Chromatographic System:

-

Equilibrate a reversed-phase HPLC column (e.g., C18) with the prepared mobile phase until a stable baseline is achieved.

-

-

Sample Analysis:

-

Dissolve the sample containing the acidic or basic analytes in a suitable solvent, preferably the mobile phase.

-

Inject the sample into the HPLC system.

-

Detect the separated analytes using an appropriate detector (e.g., UV-Vis).

-

-

Method Development:

-

The concentration of this compound and the pH of the mobile phase are critical parameters that can be adjusted to optimize the selectivity and resolution of the separation.[7]

-

Safety and Handling

This compound is a hazardous substance and requires careful handling.[8][9]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral) | H301: Toxic if swallowed |

| Acute Toxicity (Inhalation) | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage |

| Skin Sensitization | H317: May cause an allergic skin reaction |

| Reproductive Toxicity | H360FD: May damage fertility. May damage the unborn child. |

| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2] In case of insufficient ventilation, wear suitable respiratory equipment.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid inhalation of vapor or mist.[9] Keep away from sources of ignition.[9]

-

Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[11] Store below +30°C.[6]

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor.[9]

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with water.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[10][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][10]

This substance is considered a hazardous material and all handling should be performed by trained personnel in a controlled environment.[8][9] Always refer to the latest Safety Data Sheet (SDS) for complete and detailed information.

References

- 1. This compound [himedialabs.com]

- 2. This compound 95 7378-99-6 [sigmaaldrich.com]

- 3. Dimethyloctylamine | C10H23N | CID 16224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound(7378-99-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | 7378-99-6 [chemicalbook.com]

- 7. This compound | 7378-99-6 | Benchchem [benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to the Solubility of N,N-Dimethyloctylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N,N-Dimethyloctylamine, a tertiary amine with significant applications in various industrial and research settings. Understanding its solubility profile is critical for its effective use in chemical synthesis, formulation development, and as a surfactant or corrosion inhibitor.

Core Concepts of Solubility

This compound (C₁₀H₂₃N) is a tertiary amine featuring a long, non-polar octyl chain and a polar dimethylamino head group.[1] This amphiphilic structure dictates its solubility behavior, which is governed by the "like dissolves like" principle. The hydrophobic octyl group favors dissolution in non-polar organic solvents through van der Waals interactions, while the polar amine group has limited interaction with polar solvents.[1][2] Consequently, this compound exhibits poor solubility in water but is readily soluble in many organic solvents.[3][4][5]

Quantitative Solubility Data

While specific quantitative data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics are well-understood. It is described as being miscible with most common organic solvents, including ethanol (B145695) and ether.[3] Its significant hydrophobic character, due to the eight-carbon chain, suggests high solubility in non-polar solvents such as hexane (B92381) and heptane.[1]

For context, the table below summarizes the expected solubility behavior of this compound in various organic solvents based on its chemical properties and the behavior of similar long-chain tertiary amines.

| Solvent Classification | Solvent Example | Expected Solubility of this compound | Rationale |

| Non-Polar | Hexane, Heptane, Toluene | High / Miscible | The non-polar octyl chain has strong van der Waals interactions with non-polar solvents.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The overall non-polar character of the molecule allows for good interaction with these solvents. |

| Polar Protic | Ethanol, Methanol | Moderate to High / Miscible | While the amine group can interact with the hydroxyl group of the alcohol, the long alkyl chain also contributes to solubility.[3] |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | These solvents can effectively solvate the non-polar alkyl chain. |

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a liquid amine like this compound in an organic solvent involves the isothermal equilibrium technique. The following is a generalized experimental protocol.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or shaker

-

Calibrated analytical balance

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 12-24 hours) to allow for the separation of the undissolved solute.

-

-

Sample Analysis:

-

Carefully extract an aliquot of the clear, saturated supernatant without disturbing the undissolved layer.

-

Accurately dilute the aliquot with the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other appropriate method) to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

-

Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: A flowchart of the key stages in determining the solubility of this compound.

References

An In-depth Technical Guide to the Basicity and Nucleophilicity of N-Octyldimethylamine (DMOA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octyldimethylamine (DMOA), a tertiary amine with the chemical formula C₁₀H₂₃N, serves as a versatile intermediate in the synthesis of a wide array of chemical compounds, including surfactants, quaternary ammonium (B1175870) salts, and as a catalyst in various organic reactions.[1][2][3] Its utility in pharmaceutical development is primarily as a synthetic building block and as an analytical reagent, particularly as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC) for the purification and analysis of drug substances.[4][5] The chemical behavior of DMOA is fundamentally dictated by the lone pair of electrons on its nitrogen atom, which imparts both basic and nucleophilic properties. Understanding these characteristics is crucial for its effective application in research and development. This guide provides a detailed examination of the basicity and nucleophilicity of DMOA, supported by theoretical principles, comparative data, and detailed experimental protocols.

Basicity of N-Octyldimethylamine

The basicity of an amine is a measure of its ability to accept a proton (H⁺). For a tertiary amine like DMOA, this is influenced by several factors, including the inductive effect of the alkyl groups and steric hindrance around the nitrogen atom.

Theoretical Framework

The lone pair of electrons on the nitrogen atom in DMOA allows it to act as a Lewis base (electron pair donor) and a Brønsted-Lowry base (proton acceptor). The basicity of amines is commonly quantified by the pKa of their conjugate acid (R₃NH⁺). A higher pKa value indicates a stronger base.

The alkyl groups attached to the nitrogen atom in DMOA (two methyl groups and one octyl group) are electron-donating. This positive inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the amine.

However, the bulky octyl group, along with the two methyl groups, can create steric hindrance around the nitrogen atom. This steric bulk can impede the approach of a proton, potentially reducing the amine's basicity, especially in solution where solvent molecules also play a role in stabilizing the protonated amine.

Quantitative Data

| Compound | Structure | Predicted pKa | Reference |

| N-Octyldimethylamine (DMOA) | CH₃(CH₂)₇N(CH₃)₂ | 9.86 ± 0.28 | [6] |

This predicted value suggests that DMOA is a moderately strong base, comparable to other tertiary amines.

For context, the pKa values of some other tertiary amines are provided below.

| Compound | Structure | pKa of Conjugate Acid |

| Triethylamine (B128534) | (CH₃CH₂)₃N | 10.75 |

| Diisopropylethylamine | ((CH₃)₂CH)₂NCH₂CH₃ | 10.4 |

| N-Methylpiperidine | C₅H₁₀NCH₃ | 10.08 |

| N-Methylmorpholine | O(CH₂CH₂)₂NCH₃ | 7.38 |

Nucleophilicity of N-Octyldimethylamine

Nucleophilicity refers to the ability of a species to donate its electron pair to an electrophilic atom other than a proton, typically a carbon atom. For amines, nucleophilicity is closely related to basicity, but it is also significantly influenced by steric factors.

Theoretical Framework

Generally, a stronger base is also a stronger nucleophile. The electron-donating alkyl groups in DMOA that enhance its basicity also increase its nucleophilicity by making the nitrogen lone pair more available for attacking an electrophilic center.

However, the steric hindrance caused by the three alkyl groups around the nitrogen in DMOA can significantly impact its nucleophilicity. In reactions such as the Sₙ2 reaction, where the nucleophile attacks a carbon atom, bulky substituents on the nucleophile can slow down the reaction rate.[7] Therefore, while DMOA is a relatively strong base, its nucleophilicity might be attenuated compared to less sterically hindered amines, particularly when reacting with bulky electrophiles.

Quantitative Data

The following table provides comparative kinetic data for the reaction of different nucleophiles with methyl iodide, which can be used to contextualize the expected nucleophilicity of DMOA.

| Nucleophile | Solvent | Rate Constant (M⁻¹s⁻¹) |

| Pyridine | C₆H₅NO₂ | 2.2 x 10⁻⁴ |

| Triethylamine | C₆H₅NO₂ | 5.8 x 10⁻³ |

| Quinuclidine | C₆H₅NO₂ | 1.4 x 10⁻¹ |

Given its structure, the nucleophilicity of DMOA is expected to be comparable to or slightly less than that of triethylamine due to the larger steric bulk of the octyl group.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the pKa of a tertiary amine like DMOA.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of approximately 0.1 M hydrochloric acid (HCl).

-

Prepare a standard solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH).

-

Accurately weigh about 1-2 mmol of DMOA and dissolve it in approximately 50 mL of deionized water.

-

-

Titration Procedure:

-

To the DMOA solution, add a precise volume of the standardized HCl solution, ensuring an excess of HCl to fully protonate the DMOA.

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the pH electrode in the DMOA solution and begin stirring.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly, well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

-

The half-equivalence point occurs at half the volume of NaOH required to reach the equivalence point.

-

The pKa of the conjugate acid of DMOA is equal to the pH of the solution at the half-equivalence point.

-

Kinetic Study of Nucleophilicity via Sₙ2 Reaction

This protocol outlines a method to determine the second-order rate constant for the reaction of DMOA with an alkyl halide (e.g., methyl iodide), providing a quantitative measure of its nucleophilicity.

Caption: Workflow for determining the rate constant of an Sₙ2 reaction.

Methodology:

-

Reaction Setup:

-

Prepare standard solutions of known concentrations of DMOA and methyl iodide in a suitable aprotic solvent (e.g., acetonitrile) to avoid solvolysis.

-

Place the DMOA solution in a reaction vessel equipped with a stirrer and maintain a constant temperature using a water bath.

-

Initiate the reaction by adding a known volume of the methyl iodide solution to the DMOA solution with vigorous stirring.

-

-

Reaction Monitoring:

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot to stop its progress. This can be achieved by rapid cooling or by adding a reagent that reacts quickly with one of the reactants.

-

Analyze the concentration of one of the reactants (e.g., DMOA or methyl iodide) or the quaternary ammonium salt product in each quenched aliquot. Analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or ¹H NMR spectroscopy can be used.

-

-

Data Analysis:

-

The reaction between a tertiary amine and an alkyl halide is typically a second-order reaction. The rate law is given by: Rate = k[DMOA][CH₃I].

-

For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line.

-

The slope of this line is equal to the second-order rate constant, k.

-

Relevance in Drug Development

The basicity and nucleophilicity of tertiary amines like DMOA are critical properties that are leveraged in various aspects of drug development.

Role in Synthesis

As a base, DMOA can be used as an acid scavenger in reactions that produce acidic byproducts. Its moderate basicity and good solubility in organic solvents make it a suitable choice for this purpose. As a nucleophile, DMOA is a key starting material for the synthesis of quaternary ammonium compounds, a class of molecules with diverse biological activities, including antimicrobial and muscle relaxant properties.[1][3]

Influence on Pharmacokinetics and Pharmacodynamics

The basicity of a drug molecule containing a tertiary amine group is a crucial determinant of its pharmacokinetic properties. The pKa of the amine influences its degree of ionization at physiological pH (around 7.4). The ionized (protonated) form is generally more water-soluble, which affects its absorption, distribution, metabolism, and excretion (ADME). For a drug to cross biological membranes, it often needs to be in its neutral, more lipophilic form.

Many drugs containing tertiary amines are designed to interact with biological targets such as G-protein coupled receptors (GPCRs). The protonated amine can form a crucial ionic bond with an acidic residue (e.g., aspartic acid) in the receptor's binding pocket, which is often a key interaction for receptor activation or inhibition.

References

Spectroscopic Profile of N,N-Dimethyloctylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-Dimethyloctylamine, a tertiary amine with applications in various fields of chemical synthesis and material science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.21 | t | 2H | -CH₂-N(CH₃)₂ |

| ~2.17 | s | 6H | -N(CH₃)₂ |

| ~1.42 | m | 2H | -CH₂-CH₂-N(CH₃)₂ |

| ~1.27 | m | 10H | -(CH₂)₅-CH₃ |

| ~0.88 | t | 3H | -CH₃ |

Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. 't' denotes a triplet, 's' a singlet, and 'm' a multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~59.6 | -CH₂-N(CH₃)₂ |

| ~45.5 | -N(CH₃)₂ |

| ~31.9 | -CH₂- |

| ~29.6 | -CH₂- |

| ~29.3 | -CH₂- |

| ~27.6 | -CH₂- |

| ~27.3 | -CH₂- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Note: The spectrum is broadband proton-decoupled, typically recorded in CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2853 | Strong | C-H stretch (alkane) |

| 2766 | Medium | C-H stretch (N-CH₃) |

| 1467 | Medium | C-H bend (alkane) |

| 1265 | Medium | C-N stretch |

| 1040 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The mass spectrum of this compound is typically acquired using electron ionization (EI).

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 58 | 100 | [CH₂=N(CH₃)₂]⁺ |

| 157 | ~10 | [M]⁺ |

| 44 | ~15 | [CH₃-NH=CH₂]⁺ |

| 71 | ~8 | [C₅H₁₁]⁺ |

| 85 | ~5 | [C₆H₁₃]⁺ |

| 142 | ~5 | [M-CH₃]⁺ |

The base peak at m/z 58 is characteristic of the α-cleavage of the N-C bond, which is a common fragmentation pathway for tertiary amines.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹³C NMR, a broadband proton-decoupled sequence was used.

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates (between salts technique) to form a thin capillary film. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was acquired on a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the instrument, typically via a gas chromatograph (GC-MS). The electron energy was set to a standard of 70 eV.

Visualization of Mass Spectrometry Fragmentation

The fragmentation of this compound upon electron ionization primarily proceeds through α-cleavage, leading to the formation of the stable iminium ion which constitutes the base peak in the spectrum.

Caption: Primary fragmentation pathway of this compound in EI-MS.

N,N-Dimethyloctylamine: A Technical Whitepaper on its Mechanism of Action as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyloctylamine is a tertiary amine surfactant that exhibits a versatile, pH-dependent mechanism of action. Its amphiphilic structure, comprising an eight-carbon hydrophobic tail and a hydrophilic dimethylamino headgroup, enables it to effectively reduce surface and interfacial tension. This technical guide provides an in-depth analysis of the core principles governing its surfactant behavior, including its physicochemical properties, aggregation in aqueous solutions, and interactions at interfaces. While specific quantitative data for this compound is not extensively available in published literature, this paper draws upon data from its closely related N-oxide derivative and homologous series of tertiary amine surfactants to elucidate its mechanism of action. Detailed experimental protocols for characterizing key surfactant properties are also provided to facilitate further research and application in drug development and formulation science.

Introduction

This compound (DMOA) is a tertiary amine with the chemical formula C₁₀H₂₃N.[1] Its molecular structure, featuring a lipophilic octyl chain and a polar tertiary amine headgroup, imparts amphiphilic properties that are fundamental to its function as a surfactant.[2] DMOA serves as a critical intermediate in the synthesis of other surfactants, such as quaternary ammonium (B1175870) compounds and amine oxides.[1][2] Understanding the intrinsic surfactant properties of DMOA itself is crucial for its effective use in various applications, including as a formulation excipient in drug delivery systems, where its pH-responsive nature can be leveraged.

Physicochemical Properties

The surfactant activity of this compound is dictated by its molecular structure and resulting physicochemical properties.

Molecular Structure

DMOA consists of a single n-octyl chain as the hydrophobic tail and a dimethylamino group as the hydrophilic head. This structure leads to an imbalance in the molecule's affinity for polar and non-polar environments, driving it to accumulate at interfaces.

pH-Dependent Behavior

As a tertiary amine, the headgroup of this compound can be protonated in acidic conditions, forming a cationic surfactant. In neutral or alkaline conditions, it exists in its non-ionic, free amine form. This pH-dependent ionization is a key feature of its mechanism of action. The pKa of the closely related this compound-N-oxide is approximately 4.81 ± 0.40, indicating that it transitions from a cationic to a non-ionic form as the pH increases.[3] A similar pH-responsive behavior is expected for this compound.

Caption: pH-dependent protonation of this compound.

Mechanism of Action as a Surfactant

The surfactant action of this compound is a result of its tendency to adsorb at interfaces and to self-assemble into micelles in bulk solution above a certain concentration.

Adsorption at Interfaces

Due to its amphiphilic nature, DMOA spontaneously migrates to interfaces, such as the air-water or oil-water interface. The hydrophobic octyl tail orients away from the aqueous phase, while the polar dimethylamino headgroup remains in contact with water. This adsorption disrupts the cohesive forces between water molecules, leading to a reduction in surface tension. The efficiency of a surfactant is often characterized by the concentration required to produce a significant reduction in surface tension.

Micellization

Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) in the bulk solution begin to aggregate into organized structures called micelles.[4] In aqueous solutions, these micelles typically have a spherical or ellipsoidal shape with the hydrophobic tails forming a core and the hydrophilic headgroups forming an outer shell that is in contact with the surrounding water.[5] The formation of micelles is a dynamic equilibrium process.

Caption: Schematic of micelle formation from surfactant monomers.

Thermodynamics of Micellization

Micelle formation is a thermodynamically driven process governed by changes in Gibbs free energy, enthalpy, and entropy.[4][6] The primary driving force for micellization in aqueous solutions is the hydrophobic effect. The aggregation of the hydrophobic tails in the micelle core reduces the unfavorable contact between the hydrocarbon chains and water molecules, leading to an increase in the entropy of the system.[4]

The standard Gibbs free energy of micellization (ΔG°mic) can be related to the CMC. The enthalpy of micellization (ΔH°mic) can be determined calorimetrically or from the temperature dependence of the CMC. The entropy of micellization (ΔS°mic) can then be calculated from the Gibbs-Helmholtz equation.

Interaction with Lipid Bilayers

In the context of drug delivery and biological applications, the interaction of surfactants with cell membranes (lipid bilayers) is of paramount importance. Cationic surfactants, which this compound becomes at low pH, are known to interact with the negatively charged components of cell membranes.

Studies on homologous series of N,N-dimethyl-N-alkylamine-N-oxides have shown their ability to intercalate into lipid bilayers.[2] The incorporation of these surfactant molecules affects the structural parameters of the bilayer, such as its thickness and the area per lipid molecule.[2] It is expected that this compound would exhibit similar behavior, with the hydrophobic tail inserting into the hydrophobic core of the lipid bilayer and the polar headgroup interacting with the lipid headgroups at the bilayer surface. This interaction can lead to changes in membrane fluidity and permeability, which can be a mechanism for enhancing drug penetration.

Caption: Interaction of this compound with a lipid bilayer.

Data Presentation

Due to the limited availability of specific experimental data for this compound, this section presents data for its close analogue, this compound-N-Oxide, to provide a quantitative perspective on the expected surfactant properties.

| Property | Value | Conditions | Reference |

| This compound-N-Oxide | |||

| Surface Tension | 44.5-44.8 mN/m | 1.21 g/L at 24.5°C | [5] |

| pKa | 4.81 ± 0.40 | Predicted | [3] |

| LogP | 2.7 | Predicted | [3] |

Experimental Protocols

To facilitate further research on this compound, this section outlines detailed methodologies for key experiments used to characterize its surfactant properties.

Determination of Critical Micelle Concentration (CMC)

6.1.1. Surface Tensiometry

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Apparatus: Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a series of aqueous solutions of this compound of varying concentrations.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the concentration at the intersection of the two linear portions of the plot.

-

-

Workflow:

Caption: Workflow for CMC determination by tensiometry.

6.1.2. Conductometry

-

Principle: For ionic surfactants, the conductivity of the solution changes with concentration. The slope of the conductivity versus concentration plot changes at the CMC due to the lower mobility of the micelles compared to the free monomers. Since this compound is cationic at low pH, this method is applicable under acidic conditions.

-

Apparatus: Conductivity meter.

-

Procedure:

-

Prepare a series of aqueous solutions of this compound in a suitable acidic buffer of varying concentrations.

-

Measure the conductivity of each solution at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The CMC is the concentration at which a distinct break in the slope of the plot is observed.

-

Characterization of Micelle Size and Polydispersity

Dynamic Light Scattering (DLS)

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

-

Apparatus: Dynamic Light Scattering instrument.

-

Procedure:

-

Prepare a solution of this compound at a concentration above its CMC.

-

Filter the solution to remove any dust particles.

-

Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Measure the scattered light intensity fluctuations and analyze the data to obtain the size distribution and polydispersity index (PDI) of the micelles.

-

Conclusion

This compound is a pH-responsive tertiary amine surfactant with a mechanism of action rooted in its amphiphilic nature. It effectively reduces surface tension through adsorption at interfaces and forms micelles above its critical micelle concentration. While specific quantitative data for this compound is sparse, its behavior can be inferred from its molecular structure and by comparison with its N-oxide derivative and other tertiary amine surfactants. Its pH-dependent properties make it a potentially valuable component in formulations where controlled release or targeted delivery is desired. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound, which will be essential for unlocking its full potential in pharmaceutical and other advanced applications. Further research to determine its precise CMC, thermodynamic parameters of micellization, and detailed interactions with model membranes under various conditions is highly recommended.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Effects of N,N-dimethyl-N-alkylamine-N-oxides on DOPC bilayers in unilamellar vesicles: small-angle neutron scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Octyldimethylamine oxide | 2605-78-9 [smolecule.com]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. This compound-N-OXIDE | 2605-78-9 [chemicalbook.com]